molecular formula C8H16N2O2 B14201920 Ethyl 3-[(2-aminoethyl)amino]but-2-enoate CAS No. 923001-77-8

Ethyl 3-[(2-aminoethyl)amino]but-2-enoate

Cat. No.: B14201920
CAS No.: 923001-77-8
M. Wt: 172.22 g/mol
InChI Key: PNXOBCTWOZVAJV-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-aminoethyl)amino]but-2-enoate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of ethyl acetoacetate and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethylenediamine. The general synthetic route involves:

    Condensation Reaction: Ethyl acetoacetate reacts with ethylenediamine under basic conditions to form the intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the desired compound.

The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-aminoethyl)amino]but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-[(2-aminoethyl)amino]but-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-aminoethyl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be compared with similar compounds such as:

    Ethyl 3-amino-2-butenoate: Lacks the additional aminoethyl group, resulting in different reactivity and applications.

    Ethyl 3-(methylamino)but-2-enoate: Contains a methylamino group instead of an aminoethyl group, affecting its chemical properties and biological activity.

    Ethyl 3-(phenylamino)but-2-enoate: The presence of a phenyl group introduces aromaticity, altering its interactions and applications.

Properties

CAS No.

923001-77-8

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 3-(2-aminoethylamino)but-2-enoate

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)6-7(2)10-5-4-9/h6,10H,3-5,9H2,1-2H3

InChI Key

PNXOBCTWOZVAJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NCCN

Origin of Product

United States

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